2-Ethyladamantane chemical structure and stereochemistry
2-Ethyladamantane chemical structure and stereochemistry
An In-Depth Technical Guide to 2-Ethyladamantane: Chemical Structure, Stereochemistry, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini
Abstract: This technical guide provides a comprehensive exploration of 2-ethyladamantane, a chiral derivative of adamantane. The document delves into the intricate details of its chemical structure, stereochemistry, and conformational analysis. It further outlines synthetic strategies for its preparation, including a detailed protocol for its synthesis from adamantanone. The guide also discusses methods for the chiral resolution of its enantiomers and provides a thorough analysis of its characteristic spectroscopic data. Finally, the significance of the 2-ethyladamantane scaffold in medicinal chemistry and drug development is examined, highlighting its potential as a pharmacophore in designing novel therapeutic agents.
Introduction to the Adamantane Scaffold
Adamantane (C₁₀H₁₆) is a rigid, tricyclic hydrocarbon with a unique cage-like structure resembling a diamondoid. Its remarkable physicochemical properties, including high thermal stability, lipophilicity, and chemical robustness, have made it a privileged scaffold in medicinal chemistry.[1] The incorporation of the adamantane moiety into drug molecules can significantly enhance their pharmacological profiles by improving properties such as metabolic stability, membrane permeability, and binding affinity to target proteins.[2][3] Adamantane derivatives have found applications as antiviral, neuroprotective, and antidiabetic agents, among others.[4][5]
This guide focuses specifically on 2-ethyladamantane, a synthetically accessible derivative that introduces a chiral center into the adamantane framework, opening avenues for the development of stereochemically defined therapeutics.
Chemical Structure and Stereochemistry of 2-Ethyladamantane
The fundamental structure of 2-ethyladamantane consists of the tricyclo[3.3.1.1³⁷]decane core with an ethyl group attached to one of the secondary (methylene) carbons, designated as the C-2 position.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₀ | |
| IUPAC Name | 2-ethyltricyclo[3.3.1.1³⁷]decane | |
| Molar Mass | 164.29 g/mol | |
| SMILES | CCC1C2CC3CC(C2)CC1C3 | |
| InChIKey | LIAWCKFOFPPVGF-UHFFFAOYSA-N |
Chirality
The substitution at the C-2 position of the adamantane cage breaks the molecule's inherent Td symmetry, rendering 2-ethyladamantane a chiral molecule. The C-2 carbon becomes a stereocenter, giving rise to a pair of enantiomers: (R)-2-ethyladamantane and (S)-2-ethyladamantane. These enantiomers are non-superimposable mirror images and are expected to exhibit different biological activities due to their distinct interactions with chiral biological macromolecules such as enzymes and receptors.
Figure 1: Enantiomers of 2-Ethyladamantane.
Conformational Analysis
The adamantane framework is composed of three fused cyclohexane rings in the rigid chair conformation. The ethyl group at the C-2 position can, in principle, occupy either an axial or an equatorial position relative to the mean plane of the six-membered ring it is attached to.
Due to steric hindrance, the equatorial conformation is generally more stable for substituted cyclohexanes. In the case of 2-ethyladamantane, the ethyl group in the equatorial position experiences fewer non-bonded interactions with the rest of the adamantane cage compared to the axial position. Therefore, the equatorial conformer is the thermodynamically favored and predominant form at room temperature.
Figure 2: Conformational equilibrium of 2-ethyladamantane.
Synthesis of 2-Ethyladamantane
A common and efficient method for the synthesis of 2-ethyladamantane is through the Grignard reaction of adamantan-2-one with ethylmagnesium bromide, followed by reduction of the resulting tertiary alcohol.
Synthetic Workflow
Figure 3: Synthetic workflow for 2-ethyladamantane.
Detailed Experimental Protocol: Synthesis of 2-Ethyladamantane
This protocol describes the synthesis of 2-ethyladamantane from adamantan-2-one in two steps.
Step 1: Synthesis of 2-Ethyladamantan-2-ol
-
Materials:
-
Adamantan-2-one
-
Ethylmagnesium bromide (Grignard reagent), 1.0 M solution in THF
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, heating mantle, ice bath.
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere (e.g., nitrogen or argon), add adamantan-2-one (1.0 eq).
-
Dissolve the adamantan-2-one in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the ethylmagnesium bromide solution (1.1 eq) from the dropping funnel to the stirred solution of adamantan-2-one.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain crude 2-ethyladamantan-2-ol.
-
Purify the crude product by column chromatography on silica gel if necessary.
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Step 2: Reduction of 2-Ethyladamantan-2-ol to 2-Ethyladamantane
-
Materials:
-
2-Ethyladamantan-2-ol
-
Red phosphorus
-
Hydriodic acid (57%)
-
Sodium thiosulfate solution
-
Dichloromethane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask, place 2-ethyladamantan-2-ol (1.0 eq) and red phosphorus (2.0 eq).
-
Carefully add hydriodic acid.
-
Heat the mixture to reflux for several hours.
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After cooling, pour the reaction mixture into a beaker containing ice and a solution of sodium thiosulfate to neutralize the excess iodine.
-
Extract the mixture with dichloromethane (3 x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude 2-ethyladamantane can be purified by distillation or column chromatography.
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Chiral Resolution of 2-Ethyladamantane Enantiomers
The separation of the (R)- and (S)-enantiomers of 2-ethyladamantane is crucial for evaluating their individual biological activities. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose.[6][7]
Chiral HPLC Methodology
The principle of chiral HPLC relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the separation of a wide range of chiral compounds.[8]
Illustrative Chiral HPLC Protocol:
-
Column: A chiral column, for example, a Daicel CHIRALPAK® series column.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio needs to be optimized to achieve baseline separation.
-
Flow Rate: Typically 0.5-1.5 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm) if the molecule has a chromophore, or a refractive index detector for non-UV active compounds.
-
Temperature: Column temperature can be controlled to improve resolution.
The optimization of the mobile phase composition and flow rate is critical for achieving good separation of the enantiomers.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 2-ethyladamantane.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 2-ethyladamantane is complex due to the overlapping signals of the adamantane cage protons. However, key signals can be identified:
-
Ethyl Group: A triplet corresponding to the methyl protons (-CH₃) and a quartet for the methylene protons (-CH₂-).
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Adamantane Cage: A series of broad multiplets in the upfield region corresponding to the methine and methylene protons of the adamantane skeleton. The proton at the C-2 position will appear as a distinct multiplet.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides a clearer picture of the carbon skeleton. Due to the molecule's symmetry, several carbon signals will be observed for the adamantane cage, in addition to the two signals for the ethyl group. The chemical shifts are influenced by the substitution pattern. For adamantane itself, the bridgehead carbons (CH) appear around 28.5 ppm and the methylene carbons (CH₂) at approximately 37.8 ppm in CDCl₃.[9] Substitution at the C-2 position will cause shifts in the signals of the neighboring carbons.
Predicted ¹³C NMR Chemical Shifts for 2-Ethyladamantane:
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C-2 | ~45-50 |
| Ethyl -CH₂- | ~25-30 |
| Ethyl -CH₃ | ~10-15 |
| Adamantane CH | ~28-35 |
| Adamantane CH₂ | ~37-42 |
Note: These are estimated values and may vary depending on the solvent and experimental conditions.
Applications in Drug Development
The adamantane scaffold is a well-established pharmacophore that imparts desirable properties to drug candidates.[10] The introduction of an ethyl group at the C-2 position to create 2-ethyladamantane offers several advantages for drug design:
-
Modulation of Lipophilicity: The ethyl group increases the lipophilicity of the adamantane core, which can influence the absorption, distribution, metabolism, and excretion (ADME) properties of a drug.
-
Stereospecific Interactions: The chiral nature of 2-ethyladamantane allows for the design of enantiomerically pure drugs that can exhibit stereospecific interactions with their biological targets, potentially leading to improved efficacy and reduced off-target effects.
-
Vector for Functionalization: The ethyl group can serve as a point of attachment for further chemical modifications, enabling the synthesis of a diverse library of 2-ethyladamantane derivatives for structure-activity relationship (SAR) studies.
While specific drugs based on the 2-ethyladamantane core are not yet on the market, the principles of its use in medicinal chemistry are well-founded. For instance, adamantane derivatives have been extensively investigated for their neuroprotective effects, particularly as N-methyl-D-aspartate (NMDA) receptor antagonists for the treatment of neurodegenerative diseases like Parkinson's and Alzheimer's disease.[11] The stereochemistry of 2-ethyladamantane derivatives could be exploited to achieve selective modulation of these receptors.
Furthermore, the antiviral activity of adamantane derivatives is well-documented.[4] The development of novel 2-ethyladamantane-based compounds could lead to new antiviral agents with improved resistance profiles.
Conclusion
2-Ethyladamantane is a chiral building block with significant potential in medicinal chemistry and drug development. Its rigid, lipophilic structure, combined with the stereocenter at the C-2 position, provides a unique platform for the design of novel therapeutic agents. This guide has provided a detailed overview of its chemical structure, stereochemistry, synthesis, and characterization, laying the groundwork for further research and application in the pharmaceutical sciences. The continued exploration of 2-ethyladamantane and its derivatives is poised to yield new and improved therapies for a range of diseases.
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